molecular formula C24H27ClN4OS B2541925 N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-97-2

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B2541925
CAS No.: 689265-97-2
M. Wt: 455.02
InChI Key: NFBVEMGVKJRFLK-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core substituted with a 2-(4-chlorophenyl)ethyl chain and a quinazolin-4-ylamino group modified with a thioxo moiety. The quinazoline scaffold, a bicyclic system with nitrogen atoms at positions 1 and 3, is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The 4-chlorophenyl substituent contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No.

689265-97-2

Molecular Formula

C24H27ClN4OS

Molecular Weight

455.02

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H27ClN4OS/c25-19-11-7-16(8-12-19)13-14-26-23(30)18-9-5-17(6-10-18)15-27-22-20-3-1-2-4-21(20)28-24(31)29-22/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,30)(H2,27,28,29,31)

InChI Key

NFBVEMGVKJRFLK-UHFFFAOYSA-N

SMILES

C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A cyclohexanecarboxamide backbone.
  • A 4-chlorophenyl group, which is known to enhance biological activity in various compounds.
  • A thioxo-dihydroquinazoline moiety that may contribute to its pharmacological properties.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Binding to Receptors : The compound likely binds to certain receptors or enzymes, modulating their activity.
  • Inhibition of Signaling Pathways : It may inhibit critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities such as:

  • Antimicrobial Effects : Some thiazole and quinazoline derivatives possess antimicrobial properties, indicating potential applications in treating infections.
  • Anti-inflammatory Actions : Compounds with a similar structure have been noted for their anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

Case Study 1: Anticancer Activity

A study on a related quinazoline derivative demonstrated significant inhibition of glioblastoma cell lines. The compound exhibited an EC50 value indicating potent activity against cancer cells while showing minimal toxicity to non-cancerous cells. This suggests that this compound could similarly affect glioma cells due to structural similarities .

CompoundActivityEC50 (µM)Target
Compound 4jAnti-glioma12 (AKT1), 14 (AKT2)PKBβ/AKT2

Case Study 2: Kinase Inhibition

Another study evaluated the kinase inhibitory potential of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, revealing significant inhibitory activity against multiple kinases involved in oncogenic signaling pathways. This reinforces the potential for this compound to act as a kinase inhibitor based on its chemical structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Substituents

N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide (CAS: 688356-55-0)

This analog replaces the 2-(4-chlorophenyl)ethyl group with a butyl chain on the cyclohexanecarboxamide (Figure 1). For instance, the chlorophenyl group may enhance interactions with aromatic residues in enzyme active sites, while the butyl chain could favor hydrophobic pockets in non-polar environments .

Table 1: Structural Comparison of Target Compound and Butyl Analog

Feature Target Compound Butyl Analog (688356-55-0)
Cyclohexane Substituent 2-(4-chlorophenyl)ethyl Butyl
Molecular Weight (g/mol) ~500 (estimated) ~450 (estimated)
Key Functional Groups Thioxo-quinazoline, chlorophenyl Thioxo-quinazoline, alkyl chain
Potential Applications Kinase inhibition, anticancer Metabolic stability optimization
892271-81-7: 3-[2-(4-Chlorophenyl)ethyl]-1-[(4-methylphenyl)methyl]-2,4(1H,3H)-quinazolinedione

This compound shares the 2-(4-chlorophenyl)ethyl group but replaces the thioxo-quinazoline with a quinazolinedione (C=O at position 2 and 4).

Compounds with Shared Chlorophenyl Motifs

Loxapine (N-[2-(4-chlorophenoxy)phenyl]-4-methyl-1-piperazine-carboxylic amide)

Loxapine, an antipsychotic, incorporates a 4-chlorophenoxy group but lacks the quinazoline scaffold. Its piperazine-carboxamide structure highlights how chlorophenyl groups are utilized in diverse pharmacological contexts, though its mechanism (dopamine antagonism) differs significantly from quinazoline-based kinase inhibitors .

Azelastine (2-[(4-chlorophenyl)acetyl]benzoic acid)

Azelastine, an antihistamine, uses a chlorophenyl-acetyl group linked to a benzoic acid. The absence of nitrogen-rich heterocycles underscores the structural versatility of chlorophenyl in modulating histamine receptors versus kinase targets .

Lumping Strategy and Property Modeling

discusses the lumping of structurally similar compounds into surrogate categories for computational modeling. The target compound and its analogs could be grouped based on shared quinazoline-carboxamide features, simplifying reaction networks in pharmacokinetic studies. However, the unique thioxo and chlorophenyl groups may necessitate separate evaluation to avoid oversimplification .

Q & A

Q. What are the key synthetic steps and characterization techniques for this compound?

The synthesis involves multi-step reactions, including coupling of quinazoline derivatives with aminosulfonyl phenyl groups under controlled temperature (60–80°C) and pH (6.5–7.5). Critical intermediates are purified via column chromatography. Structural validation employs Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Infrared (IR) spectroscopy for functional groups (e.g., thioxo C=S stretch at ~1250 cm⁻¹), and Mass Spectrometry (MS) for molecular weight confirmation. High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. Which structural features are critical for its bioactivity?

The quinazoline core enables π-π stacking with biological targets, while the thioxo group enhances electron-deficient interactions. The cyclohexanecarboxamide moiety contributes to lipophilicity, improving membrane permeability. The 4-chlorophenyl group may modulate receptor selectivity via hydrophobic interactions. 3D conformational analysis (e.g., X-ray crystallography) is recommended to assess steric effects .

Q. How is purity assessed during synthesis?

Purity is quantified using HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Elemental analysis (C, H, N, S) confirms stoichiometric ratios within ±0.3% deviation. Residual solvents are monitored via Gas Chromatography (GC) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yield and purity?

Use factorial design to screen variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design identifies optimal conditions for Suzuki-Miyaura coupling. Response Surface Methodology (RSM) models interactions between variables, reducing experiments by 40–60% while maximizing yield (e.g., 85% yield at 75°C, 0.5 mol% Pd catalyst) .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from assay conditions (e.g., serum concentration, cell line variability). Validate using orthogonal assays (e.g., enzymatic vs. cell-based). Confirm structural integrity via LC-MS/MS and 2D-NMR to rule out degradation products .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Synthesize analogs with modifications to:

  • Quinazoline ring : Replace thioxo with oxo to assess hydrogen-bonding impact.
  • Chlorophenyl group : Introduce electron-withdrawing substituents (e.g., -CF₃) for enhanced potency. Compare binding affinities using surface plasmon resonance (SPR) and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. How can computational modeling elucidate the mechanism of action?

Perform molecular docking (e.g., with EGFR kinase) to identify key binding residues (e.g., Lys721). Validate with molecular dynamics (MD) simulations (>100 ns) to assess stability of ligand-protein complexes. Quantum mechanics/molecular mechanics (QM/MM) calculates binding energy contributions (e.g., ΔG = -9.8 kcal/mol) .

Q. What challenges arise during scale-up, and how are they addressed?

Challenges include heat transfer inefficiencies and mixing heterogeneity in large reactors. Use DoE to optimize stirring rate (e.g., 400 rpm) and cooling rates. Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., in-situ FTIR) .

Q. How to validate molecular targets in complex biological systems?

Combine SPR with isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS). Use CRISPR-Cas9 knockout models to confirm target dependency. Chemical proteomics (e.g., affinity pull-down + LC-MS/MS) identifies off-target interactions .

Q. What methods assess stability under physiological conditions?

Conduct forced degradation studies (pH 1–13, 40–80°C) and analyze degradation products via LC-HRMS. Simulate gastric fluid (pepsin, pH 2) and intestinal fluid (pancreatin, pH 6.8) to predict oral bioavailability. Use accelerated stability testing (40°C/75% RH) over 6 months .

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